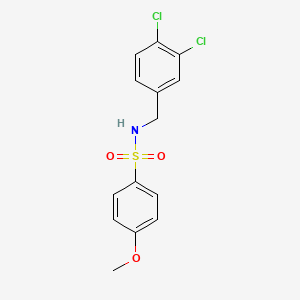
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide, also known as DB67, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. DB67 is a sulfonamide derivative that has shown promising results in inhibiting the growth of cancer cells.
作用机制
The mechanism of action of N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide involves the inhibition of HSP90, which is a chaperone protein that is involved in the folding and stabilization of various client proteins, including many oncogenic proteins. By inhibiting the activity of HSP90, N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide disrupts the folding and stabilization of these client proteins, leading to their degradation and ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide has been shown to have a selective toxicity towards cancer cells, with minimal toxicity towards normal cells. This is likely due to the overexpression of HSP90 in cancer cells, which makes them more sensitive to the inhibition of HSP90 by N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide. In addition, N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
实验室实验的优点和局限性
One advantage of using N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide in lab experiments is its high potency and selectivity towards cancer cells. This allows for the use of lower concentrations of N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide, which can reduce the risk of off-target effects. However, one limitation of using N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of HSP90, which could lead to more effective cancer treatments. Another potential direction is the investigation of the combination of N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, the investigation of the role of HSP90 in other diseases, such as neurodegenerative diseases, could provide new insights into the potential therapeutic applications of HSP90 inhibitors like N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide.
合成方法
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide can be synthesized using a multi-step process involving the reaction of 3,4-dichlorobenzyl chloride with 4-methoxybenzenesulfonamide in the presence of a base. The resulting product is purified using column chromatography to obtain pure N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide.
科学研究应用
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that is overexpressed in cancer cells and plays a crucial role in cancer cell survival.
属性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-20-11-3-5-12(6-4-11)21(18,19)17-9-10-2-7-13(15)14(16)8-10/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMSMXUBXLKLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorobenzyl)-4-methoxybenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)
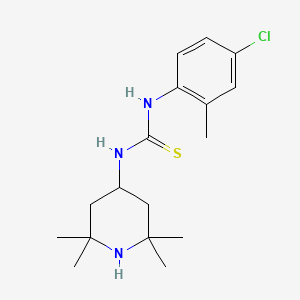
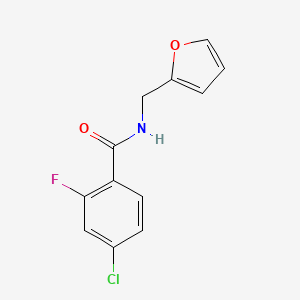
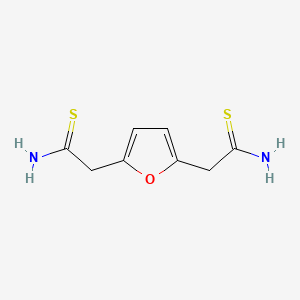
![N-(3-chloro-2-methylphenyl)-6-[(4H-1,2,4-triazol-3-ylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5705541.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)
![5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5705575.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5705579.png)
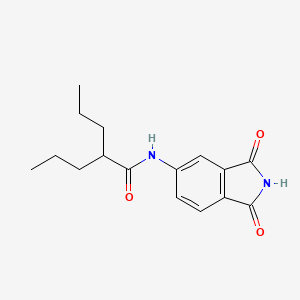
![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)